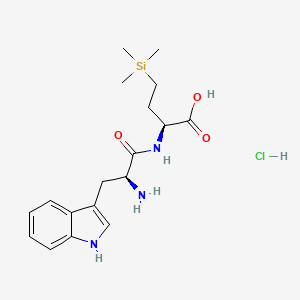

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride

Descripción

Stereochemical Configuration

The molecule contains two chiral centers at the α-carbon of the amino acid residue (C-2) and the adjacent amide-linked carbon (C-2'). Both centers exhibit S-configurations, as confirmed by the Cahn-Ingold-Prelog priority rules embedded in its IUPAC name. This stereochemical precision is vital for molecular recognition in biological systems, where enantiomeric purity often dictates binding affinity to protein targets.

Indole Moiety

The 1H-indol-3-yl group introduces aromaticity and π-stacking potential, a feature shared with bioactive molecules like tryptophan and serotonin. The indole nitrogen’s lone pair participates in hydrogen bonding, while its planar structure facilitates hydrophobic interactions.

Silicon Integration

The trimethylsilyl (-Si(CH₃)₃) group at C-4 distinguishes this compound from conventional amino acid derivatives. Silicon’s larger atomic radius (111 pm vs. carbon’s 77 pm) and lower electronegativity alter electron density distribution, potentially stabilizing transition states in synthetic reactions or modifying lipophilicity.

Role of Silicon-Containing Functional Groups in Amino Acid Derivatives

Physicochemical Modulations

The trimethylsilyl group significantly enhances lipophilicity , as evidenced by its LogP value (predicted to be higher than non-silylated analogs). This property improves membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics. However, excessive lipophilicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) to balance pharmacokinetics.

Metabolic Stability

Silicon’s resistance to oxidative metabolism confers prolonged half-lives to silylated compounds. Unlike carbon, silicon does not form stable double bonds with oxygen, reducing susceptibility to cytochrome P450-mediated oxidation. This stability is advantageous for drugs requiring sustained plasma concentrations.

Steric and Electronic Effects

The bulky trimethylsilyl group introduces steric hindrance, shielding reactive sites (e.g., the amide bond) from enzymatic degradation. Electronically, the σ*-orbital of the Si-C bond can engage in hyperconjugation, stabilizing adjacent carbocations or influencing resonance structures in catalytic processes.

| Parameter | Trimethylsilyl Group | Carbon Analog (e.g., -C(CH₃)₃) |

|---|---|---|

| Atomic Radius | 111 pm | 77 pm |

| Electronegativity | 1.90 | 2.55 |

| Bond Length (Si-C) | 186 pm | 154 pm (C-C) |

| Metabolic Oxidation | Resistant | Susceptible |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-trimethylsilylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3Si.ClH/c1-25(2,3)9-8-16(18(23)24)21-17(22)14(19)10-12-11-20-15-7-5-4-6-13(12)15;/h4-7,11,14,16,20H,8-10,19H2,1-3H3,(H,21,22)(H,23,24);1H/t14-,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPMTAIADBOXKI-DMLYUBSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride, also known by its CAS number 20696-60-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 390.44 g/mol. It features a complex structure that includes an indole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 20696-60-0 |

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.44 g/mol |

| InChI Key | NQIHMZLGCZNZBN-PXNSSMCTSA-N |

Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific enzymatic pathways and cellular receptors. Notably, it has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer biology.

Case Studies and Research Findings

- Inhibition of Histone Deacetylases (HDACs) :

- Cell Penetration and Lipophilicity :

- Cytotoxicity in Cancer Cells :

Comparative Analysis with Other Compounds

To better understand the biological activity of (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride, a comparison with other known HDAC inhibitors is useful:

| Compound Name | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Largazole | HDAC inhibition | ~0.05 |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC inhibition | ~0.5 |

| (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride | Proposed HDAC inhibitor | TBD |

Note: IC50 values are indicative and may vary based on experimental conditions.

Safety and Handling

The compound is classified with safety warnings indicating potential hazards upon exposure. Precautionary measures should be taken when handling this substance in laboratory settings.

Hazard Classification

| Hazard Statement | Signal Word |

|---|---|

| H302: Harmful if swallowed | Warning |

| H315: Causes skin irritation | Warning |

| H319: Causes serious eye irritation | Warning |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing indole moieties, such as (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido), exhibit significant anticancer properties. The indole structure is known for its ability to interact with biological targets, including enzymes and receptors involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making them potential candidates for drug development .

Neuroprotective Effects

Another promising application of this compound lies in neuroprotection. The indole derivative has been studied for its ability to modulate neurotransmitter systems, particularly serotonin pathways, which are crucial in conditions like depression and anxiety. Preliminary studies suggest that the compound may enhance neurogenesis and provide protective effects against neurodegenerative diseases .

Biochemistry

Enzyme Inhibition

The compound has been evaluated for its capacity to inhibit specific enzymes that play pivotal roles in metabolic pathways. For instance, it has been shown to inhibit tryptophan hydroxylase, an enzyme critical in serotonin synthesis. This inhibition could potentially regulate mood and anxiety disorders by altering serotonin levels in the brain .

Protein Interaction Studies

In biochemical research, the ability of (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido) to interact with proteins has been a focal point. It has been utilized in studies examining protein-ligand interactions, contributing to the understanding of molecular mechanisms underlying various biological processes .

Materials Science

Synthesis of Functional Materials

The compound's unique chemical structure allows it to serve as a building block for synthesizing functional materials. Its derivatives are being explored for creating polymers with specific properties suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Photophysical Properties

Research into the photophysical properties of (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido) has revealed potential applications in photonics and optoelectronics. The compound's ability to absorb and emit light at specific wavelengths makes it a candidate for use in sensors and light-emitting devices .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Findings from Comparison

Structural and Functional Divergence :

- The TMS group in the target compound distinguishes it from analogs with brominated dihydroindenyl () or imidazole () moieties. The TMS group likely increases lipophilicity (logP ~2.5 estimated) compared to hydrophilic imidazole derivatives (logP ~−1.5) .

- The hydrochloride salt enhances aqueous solubility relative to neutral acids (e.g., Compounds 1 and 2) or amides (), which may require organic solvents for dissolution .

Synthesis Challenges :

- Silylation steps (critical for the TMS group) may require anhydrous conditions and specialized reagents (e.g., TMS chloride), contrasting with simpler amidation protocols used for phenylamide derivatives () .

- Stereochemical control in analogs like Compound 2 () involves chiral resolution, whereas the target compound’s stereochemistry is predefined by L-tryptophan .

However, the TMS group may alter pharmacokinetics by reducing metabolic degradation (e.g., cytochrome P450 resistance) . Safety data for indole derivatives () indicate low acute toxicity, but the hydrochloride salt could introduce irritancy risks absent in neutral analogs .

Stability Considerations :

- Thiol-containing analogs () may oxidize to disulfides, whereas the TMS group confers hydrolytic stability under physiological pH .

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride?

Methodological Answer:

The synthesis involves sequential peptide coupling and protection/deprotection steps:

Amino Acid Activation : Start with Boc-protected (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Activate the carboxyl group using coupling reagents like HATU or EDC with a tertiary base (e.g., DIPEA) to form an active ester intermediate .

Trimethylsilyl (TMS) Group Introduction : Introduce the TMS moiety via nucleophilic substitution or silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to expose the primary amine.

Salt Formation : React the free base with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity (>95%) .

Basic: How can the enantiomeric purity and structural integrity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol gradient to confirm enantiomeric excess (≥99%) .

- NMR Spectroscopy : Analyze - and -NMR to verify stereochemistry and detect impurities. Key signals include the indole NH (~10 ppm) and TMS protons (~0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected for CHClNOSi: 422.16 g/mol) .

Advanced: How can researchers address racemization during peptide coupling involving the TMS group?

Methodological Answer:

Racemization risks arise during activation of the carboxyl group. Mitigation strategies include:

- Low-Temperature Reactions : Perform couplings at 0–4°C to minimize base-catalyzed racemization .

- Coupling Reagent Selection : Use HATU instead of EDCl/HOBt, as HATU generates less racemization-prone intermediates .

- In Situ Monitoring : Use CD spectroscopy or Marfey’s reagent to quantify D/L enantiomers post-synthesis .

Advanced: How to resolve discrepancies between NMR and X-ray crystallography data for structural confirmation?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., solvent interactions in NMR) vs. static crystal packing (X-ray):

NMR in Multiple Solvents : Compare spectra in DMSO-d and CDCl to assess conformational flexibility .

X-ray Refinement : Ensure high-resolution data (<1.0 Å) and validate hydrogen bonding networks. The indole and TMS groups should exhibit clear electron density .

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (~10 mg/mL in PBS pH 7.4). For organic solvents, use DMSO or DMF (up to 50 mg/mL) .

- Stability : Store lyophilized at -20°C. In solution, avoid pH >8.0 to prevent TMS hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Advanced: What strategies prevent side reactions of the TMS group during solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Orthogonal Protection : Use acid-labile groups (e.g., tert-butyl) for other functional moieties to avoid premature TMS deprotection during SPPS .

- Mild Cleavage Conditions : Employ TFA/water (95:5) instead of stronger acids (e.g., HF) to preserve the TMS group .

- Post-Synthesis Silylation : Introduce the TMS group after peptide assembly using trimethylsilyl triflate in dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.